Etiocholanediol is an endogenous steroid hormone metabolite. [, , , , ] It is a 5β-reduced metabolite of testosterone, formed via a series of enzymatic reactions. [, , ] Etiocholanediol is found in human urine, and its levels can be indicative of various physiological and pathological conditions. [, , , , , ]
Etiochelanediol is derived from the metabolism of cholesterol through a series of enzymatic reactions involving steroidogenic enzymes. It can also be found in various biological samples, including urine, where it serves as a marker for steroid metabolism.
Etiochelanediol belongs to the class of compounds known as steroids, characterized by a four-ring carbon structure. It is classified as a C18 steroid due to its eighteen carbon atoms. This compound is categorized under the broader category of androgens, which are hormones that promote male characteristics.
The synthesis of etiocholanediol can be achieved through various methods, primarily involving the enzymatic conversion of testosterone or dehydroepiandrosterone (DHEA). The following are common synthetic pathways:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and the presence of specific catalysts or enzymes to ensure high yield and purity of etiocholanediol.
The molecular formula of etiocholanediol is . Its structure consists of a steroid backbone with hydroxyl groups at specific positions, which are crucial for its biological activity.
Etiochelanediol participates in various biochemical reactions within the body:
These reactions are catalyzed by specific enzymes such as cytochrome P450 enzymes, which play a significant role in steroid metabolism.
Etiochelanediol functions primarily as a metabolic intermediate in the androgen biosynthesis pathway. Its mechanism involves:
Research indicates that alterations in levels of etiocholanediol may correlate with various health conditions, including hormonal imbalances and certain cancers.
Etiochelanediol has several applications in scientific research:
Etiocholanolone (5β-androstan-3α-ol-17-one) is an endogenous 17-ketosteroid metabolite derived from testosterone and androstenedione. Its molecular formula is C₁₉H₃₀O₂ (molecular weight: 290.44 g/mol), featuring a 5β-H configuration (A-ring cis fusion) and a 3α-hydroxyl group [3] [9]. This stereochemistry distinguishes it from its isomer androsterone (5α-androstan-3α-ol-17-one), which has a trans A/B ring fusion (5α-H configuration) [6]. Etiocholanolone belongs to the etiocholane series (5β-androstanes), characterized by the angular methyl group at C-10 being oriented below the steroid plane [1] [10].
Interactive Table: Structural Comparison of Key Androgen Metabolites
Compound | A/B Ring Fusion | C3 Configuration | C17 Functional Group | Core Structure |
---|---|---|---|---|
Etiocholanolone | cis (5β-H) | 3α-OH | Ketone | Etiocholane |
Androsterone | trans (5α-H) | 3α-OH | Ketone | Androstane |
Testosterone | trans (5α-H) | Ketone | β-OH | Androstane |
5β-Dihydrotestosterone | cis (5β-H) | 3α-OH | β-OH | Etiocholane |
The 3α-hydroxyl group enables conjugation via glucuronidation or sulfation for urinary excretion, while the 17-keto group reduces its androgenic potency compared to testosterone [6] [8]. Crystallographic studies confirm that the 5β configuration induces a bent conformation, influencing its receptor interactions [9].
Etiocholanolone was first identified in 1931 alongside androsterone during the isolation of urinary androgens by Adolf Butenandt [2]. Its structural elucidation was completed in 1935 through independent syntheses by Butenandt and Leopold Ruzicka, who established its relationship to testosterone metabolism [2].
A pivotal discovery emerged in 1957 when Albert Kappas and colleagues demonstrated its pyrogenic properties: intramuscular injection in humans induced fever (>101°F), leukocytosis, and local inflammation [1] [3]. This "etiocholanolone fever" syndrome was linked to unexplained fevers in conditions like adrenocortical carcinoma and familial Mediterranean fever (FMF), where elevated unconjugated etiocholanolone levels correlated with febrile episodes [1] [7]. Notably, this pyrogenic effect is human-specific, absent in other species [1].
By the 1980s, research shifted toward its neuroactive properties. Electrophysiological studies revealed its activity as a positive allosteric modulator of GABAₐ receptors, though weaker than its enantiomer (ent-etiocholanolone) [1] [4]. This discovery positioned etiocholanolone within the neurosteroid family despite its peripheral origin.
Interactive Table: Key Historical Milestones
Year | Milestone | Researchers |
---|---|---|
1931 | Isolation from human urine | Butenandt |
1935 | Chemical synthesis | Butenandt & Ruzicka |
1957 | Demonstration of pyrogenic effects in humans | Kappas et al. |
1965 | Correlation with febrile syndromes | Bondy et al. |
2005 | Discovery of GABAergic anticonvulsant activity | Kaminski et al. |
2014 | Characterization of enantioselective effects | Zolkowska et al. |
Etiocholanolone is a terminal metabolite in the 5β-reductase pathway of androgen catabolism. Its biosynthesis occurs primarily in the liver through sequential enzymatic modifications:
Interactive Diagram: Metabolic Pathway to Etiocholanolone
graph LRA[Testosterone] -->|5β-reductase<br>AKR1D1| B[5β-Dihydrotestosterone]B -->|3α-HSD<br>AKR1C2/4| C[Etiocholanolone]D[Androstenedione] -->|5β-reductase| E[5β-Androstanedione]E -->|3α-HSD| CC -->|UGT2B17| F[Etiocholanolone glucuronide]C -->|SULT2A1| G[Etiocholanolone sulfate]
A minor pathway involves 11β-hydroxyandrostenedione (11OHA4) metabolism, where 11OHA4 (derived from adrenal cortisol or androstenedione) is converted to 11-hydroxy-etiocholanolone via the same 5β-reductase/3α-HSD cascade [8]. This 11-oxygenated variant is a biomarker for adrenal-specific androgen excess in conditions like congenital adrenal hyperplasia and polycystic ovary syndrome [8].
Urinary excretion constitutes the primary elimination route, with conjugated etiocholanolone representing 3–4 mg/24h in healthy adults [6] [8]. Its levels reflect hepatic 5β-reductase activity and overall androgen turnover, making it a clinical biomarker for androgen metabolism disorders.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7